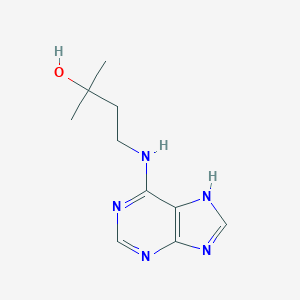
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol typically involves the condensation of adenine derivatives with isopentenyl pyrophosphate. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that can produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is essential in plant biology research, particularly in studies related to cell growth and differentiation.
Medicine: Research has shown potential therapeutic applications, including its role in wound healing and skin care.
Industry: It is used in the agricultural industry to enhance plant growth and productivity.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and cellular processes, ultimately promoting cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Dihydrozeatin: Another cytokinin with similar biological activities.
trans-Zeatin: A closely related compound with comparable functions.
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Uniqueness
Its natural occurrence and effectiveness in promoting cell division make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
16412-36-5 |
|---|---|
Molekularformel |
C10H15N5O |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2-methyl-4-(7H-purin-6-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-10(2,16)3-4-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
BYBQVYKESCJUMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
Kanonische SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
Key on ui other cas no. |
16412-36-5 |
Synonyme |
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















